N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a tosylpiperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further functionalized to introduce the tosylpiperidine carboxamide group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Catalysts such as SiO2-tpy-Nb have been used to facilitate the synthesis, with reactions carried out in solvents like isopropanol and water at reflux temperatures .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.
Substitution: Substitution reactions are common, particularly at the tosyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use in developing therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anticancer properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent antimyeloma effects.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide is unique due to its combination of the isoindoline-1,3-dione and tosylpiperidine carboxamide groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-2-5-16(6-3-13)30(28,29)24-10-8-14(9-11-24)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12,14H,8-11H2,1H3,(H,22,25)(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUMDPURLDPDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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